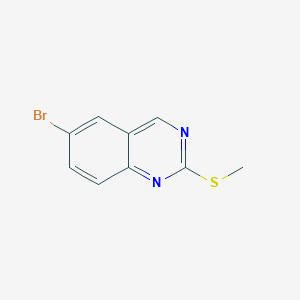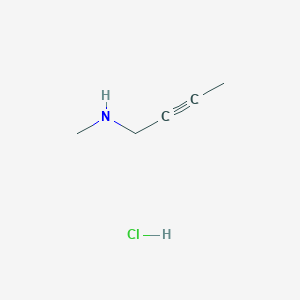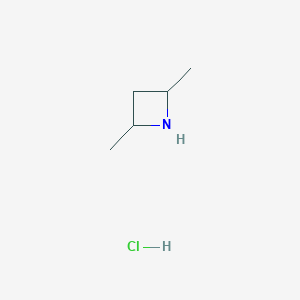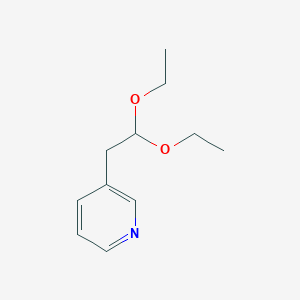![molecular formula C9H20Cl2N2O B1383388 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride CAS No. 1803592-58-6](/img/structure/B1383388.png)
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
Übersicht
Beschreibung
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is a useful research compound. Its molecular formula is C9H20Cl2N2O and its molecular weight is 243.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of 8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride are neuronal nicotinic acetylcholine receptors, specifically the α4β2 subtype . These receptors play a crucial role in neurotransmission, and their activation or inhibition can significantly impact various physiological processes.
Mode of Action
This compound interacts with its targets by binding to the α4β2 neuronal nicotinic acetylcholine receptors . This interaction can lead to changes in the receptor’s conformation, affecting its ability to bind to acetylcholine and modulate the flow of ions across the cell membrane .
Biochemical Pathways
The compound’s interaction with α4β2 neuronal nicotinic acetylcholine receptors can affect several biochemical pathways. These include pathways involved in neurotransmission, particularly those related to the release of neurotransmitters such as dopamine and serotonin . The downstream effects of these changes can influence various physiological processes, including mood regulation, cognition, and motor control .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of α4β2 neuronal nicotinic acetylcholine receptors . By influencing these receptors, the compound can affect the activity of neurons and the release of neurotransmitters, leading to changes in various physiological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells, such as their membrane properties and the expression levels of the α4β2 neuronal nicotinic acetylcholine receptors .
Biochemische Analyse
Biochemical Properties
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as tropinone reductase I and II, which are involved in the biosynthesis of tropane alkaloids . These interactions are typically characterized by the compound’s ability to inhibit or activate these enzymes, thereby influencing the metabolic pathways they regulate. Additionally, this compound has been shown to bind to neuronal nicotinic acetylcholine receptors, affecting neurotransmission processes .
Cellular Effects
The effects of this compound on various cell types are profound. In neuronal cells, it modulates cell signaling pathways by binding to acetylcholine receptors, which can alter neurotransmitter release and synaptic plasticity. This compound also impacts gene expression by influencing transcription factors involved in neuronal differentiation and function. In non-neuronal cells, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, altering their conformation and activity. For example, its interaction with tropinone reductase involves binding to the enzyme’s active site, inhibiting its catalytic activity. This inhibition can lead to a decrease in the production of tropane alkaloids, which are important for various physiological functions . Additionally, the compound’s binding to acetylcholine receptors modulates ion channel activity, influencing neuronal excitability and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as receptor desensitization and altered gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance cognitive function and neuroprotection by modulating acetylcholine receptor activity. At high doses, it can cause toxic effects, including neurotoxicity and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as tropinone reductase, influencing the biosynthesis of tropane alkaloids. These interactions can affect metabolic flux, leading to changes in the production and utilization of metabolic intermediates. The compound’s impact on metabolic pathways is also linked to its ability to modulate enzyme activity and gene expression, further influencing cellular metabolism .
Eigenschaften
IUPAC Name |
8-(2-aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-3-4-11-7-1-2-8(11)6-9(12)5-7;;/h7-9,12H,1-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWQDHBGDOSJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CCN)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


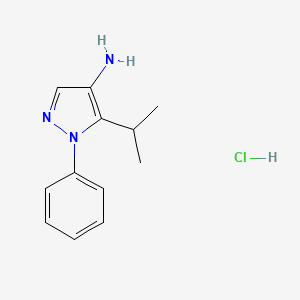
![2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1383307.png)

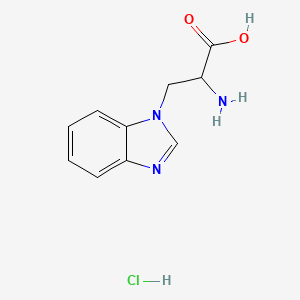
![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)
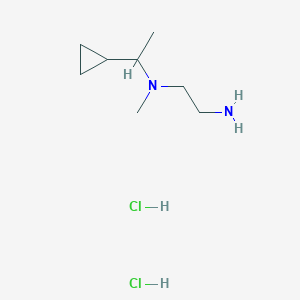

![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383318.png)
![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)
